molecular formula C5H6O3 B3417278 5-(Hydroxymethyl)-2(5H)-furanone CAS No. 10374-60-4

5-(Hydroxymethyl)-2(5H)-furanone

Cat. No.: B3417278
CAS No.: 10374-60-4
M. Wt: 114.10 g/mol
InChI Key: AWNLUIGMHSSXHB-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2(5H)-furanone, also known as 5-hydroxymethylfurfural (HMF), is a versatile organic compound derived from biomass. It is a platform chemical that can be used to produce a variety of valuable chemicals and materials. HMF is characterized by its furan ring structure with a hydroxymethyl group attached, making it a key intermediate in the conversion of biomass into bio-based products .

Preparation Methods

Synthetic Routes and Reaction Conditions

HMF can be synthesized through the acid-catalyzed dehydration of hexose sugars, such as glucose and fructose. This process involves the removal of water molecules from the sugar molecules, resulting in the formation of HMF. Common catalysts used in this reaction include mineral acids like sulfuric acid and hydrochloric acid, as well as solid acid catalysts like zeolites and ion-exchange resins .

Industrial Production Methods

Industrial production of HMF typically involves the use of continuous flow reactors to ensure efficient and scalable production. The process often includes steps such as isomerization of glucose to fructose, followed by dehydration to HMF. Advanced separation techniques, such as simulated-moving-bed chromatography, are employed to purify HMF from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

HMF undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HMF has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of HMF involves its ability to undergo various chemical transformations due to its reactive furan ring and hydroxymethyl group. These transformations enable HMF to interact with different molecular targets and pathways. For example, in oxidation reactions, HMF is converted to FDCA through the action of metal catalysts, which facilitate the transfer of oxygen atoms to the furan ring .

Comparison with Similar Compounds

HMF is often compared to other furan derivatives, such as:

HMF stands out due to its unique combination of reactivity and versatility, making it a valuable intermediate for the production of a wide range of bio-based products.

Properties

IUPAC Name

2-(hydroxymethyl)-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1-2,4,6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNLUIGMHSSXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276396
Record name 5-(Hydroxymethyl)-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78508-96-0, 10374-60-4
Record name (S)-5-Hydroxymethyl-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078508960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Hydroxymethyl)-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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